
1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole, also known as L-798,106, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of imidazoles and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Aplicaciones Científicas De Investigación
1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It also has analgesic properties and has been shown to reduce pain in animal models of neuropathic and inflammatory pain. In addition, 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has been shown to have anticonvulsant effects and may have potential as a treatment for epilepsy.
Mecanismo De Acción
The exact mechanism of action of 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. By inhibiting COX-2, 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole reduces the production of these cytokines and thus exhibits anti-inflammatory effects. It is also believed to act on the GABAergic system in the brain, which may contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the inflammatory response. It also reduces the production of prostaglandins, which are involved in pain and inflammation. In addition, 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has been shown to increase the levels of GABA in the brain, which may contribute to its analgesic and anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole in lab experiments is that it exhibits a wide range of biological activities, making it a versatile compound for studying various physiological processes. Another advantage is that it has been extensively studied and its mechanism of action is well understood. However, one limitation of using 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is that it is a synthetic compound and may not accurately reflect the effects of natural compounds in the body. In addition, its potential therapeutic applications have not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for research on 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole. One area of research is to further investigate its potential therapeutic applications, particularly in the treatment of inflammatory and neuropathic pain and epilepsy. Another area of research is to explore its potential as a drug candidate for the treatment of other diseases, such as cancer and Alzheimer's disease. Additionally, further research is needed to determine its safety and efficacy in humans and to develop more effective and efficient synthesis methods for 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole.
Métodos De Síntesis
The synthesis of 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 2-phenyl-4,5-dihydro-1H-imidazole in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole.
Propiedades
IUPAC Name |
1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-11-16(23-3)17(12-14(13)2)24(21,22)20-10-9-19-18(20)15-7-5-4-6-8-15/h4-8,11-12H,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFLZIBAPMPYKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

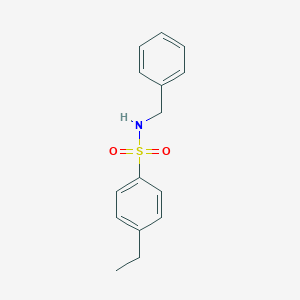

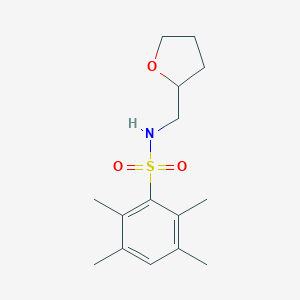
![2-{[(5-Chloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497464.png)
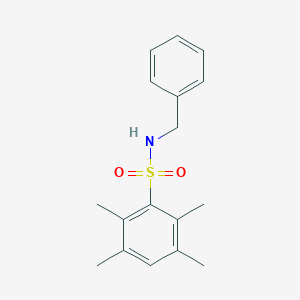

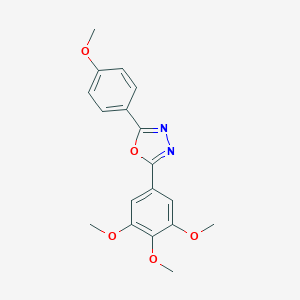
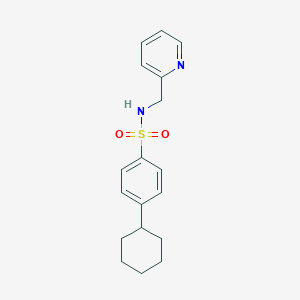


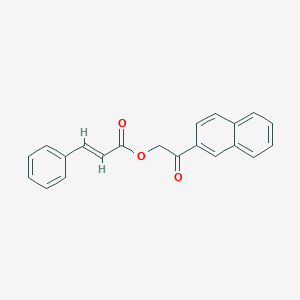
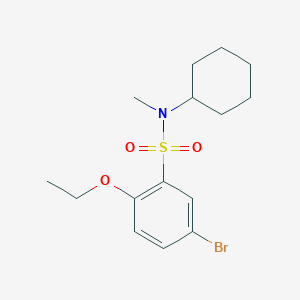
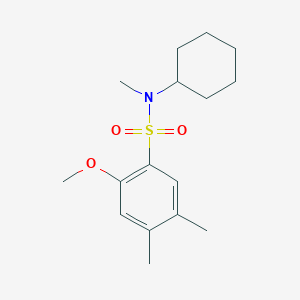
![2-[([1,1'-Biphenyl]-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B497479.png)